6-Aminoquinoline-5-carbonitrile chemical properties and structure
6-Aminoquinoline-5-carbonitrile chemical properties and structure
An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: Properties, Synthesis, and Applications
Introduction
6-Aminoquinoline-5-carbonitrile is a heterocyclic aromatic organic compound that has garnered interest within the scientific community. Its structure, which integrates a quinoline core with reactive amino and nitrile functional groups, makes it a valuable intermediate and building block in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for chemical modification and the development of novel derivatives. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Aminoquinoline-5-carbonitrile, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational structure of 6-Aminoquinoline-5-carbonitrile consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. An amino group (-NH₂) is attached at the 6-position and a nitrile group (-C≡N) at the 5-position of this quinoline core. This arrangement of an electron-donating amino group and an electron-withdrawing nitrile group on the benzenoid part of the quinoline ring significantly influences the molecule's electronic properties and reactivity.
The key identifiers and physicochemical properties of 6-Aminoquinoline-5-carbonitrile are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 6-aminoquinoline-5-carbonitrile | [1][2] |
| CAS Number | 54398-51-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇N₃ | [1][5][6] |
| Molecular Weight | 169.187 g/mol | [1] |
| 2D Structure | ||
| SMILES | C1=CC2=C(C=CC(=C2C#N)N)N=C1 | [1][2][5] |
| InChIKey | PYCIBXGKTGBHHF-UHFFFAOYSA-N | [1][2][5] |
| Predicted XlogP | 1.8 | [5] |
| Appearance | Solid, crystalline powder | [7] |
| Solubility | Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water. | [8][9][10] |
Spectroscopic Analysis
The structural confirmation and purity assessment of 6-Aminoquinoline-5-carbonitrile rely on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The carbon NMR spectrum would reveal the chemical shifts for the ten carbon atoms, including the characteristic signal for the nitrile carbon.[11][12]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the quinoline ring.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of 6-Aminoquinoline-5-carbonitrile.[5]
Synthesis and Reactivity
The synthesis of 6-aminoquinoline derivatives can be approached through various synthetic strategies, often involving the construction of the quinoline ring as a key step. A common method for quinoline synthesis is the Skraup reaction. A plausible synthetic pathway for 6-Aminoquinoline-5-carbonitrile could involve the synthesis of a substituted nitroquinoline, followed by the reduction of the nitro group to an amino group.[13][14]
Below is a generalized workflow for the synthesis of a 6-aminoquinoline derivative.
Caption: Generalized Synthetic Workflow for 6-Aminoquinolines.
The reactivity of 6-Aminoquinoline-5-carbonitrile is dictated by its three main components: the amino group, the nitrile group, and the quinoline ring. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization. The quinoline ring itself can participate in electrophilic substitution reactions.
Applications in Research and Drug Development
The quinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Derivatives of 6-aminoquinoline have been investigated for various biological activities, including potential use as antimalarial and antibacterial agents.[13][15][16] The presence of the amino and nitrile groups in 6-Aminoquinoline-5-carbonitrile makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.
The potential applications stem from its role as a molecular building block, as illustrated below.
Caption: Role as a Versatile Building Block.
-
Drug Discovery : The molecule can serve as a scaffold for developing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.[17] The amino group provides a handle for attaching different pharmacophores to explore structure-activity relationships.
-
Materials Science : Quinoline derivatives are often fluorescent, making them candidates for the development of optical materials, sensors, and bioimaging agents.[10][18][19][20] The nitrile group can also influence the electronic properties of materials.
-
Chemical Synthesis : It serves as a key intermediate for creating more complex heterocyclic systems.[10][18][19]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Aminoquinoline-5-carbonitrile. Based on available safety data, related aminoquinolines are classified as harmful if swallowed and can cause skin and eye irritation.[21][22][23][24]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It may be sensitive to air and should be stored under an inert atmosphere.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Aminoquinoline-5-carbonitrile is a compound of significant interest due to its versatile chemical nature. Its structure combines the biologically relevant quinoline scaffold with synthetically tractable amino and nitrile functional groups. This makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in drug discovery, particularly in the development of novel therapeutic agents, as well as in the field of materials science for creating new functional materials. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential in their scientific endeavors.
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